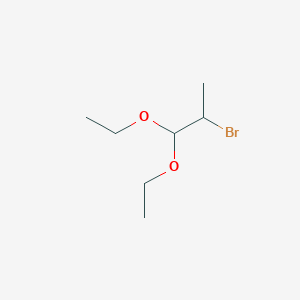
Cloruro de acetilo-2-13C
Descripción general
Descripción
Acetyl-2-13C chloride is a useful research compound. Its molecular formula is C2H3ClO and its molecular weight is 79.49 g/mol. The purity is usually 95%.
The exact mass of the compound acetyl-2-13C chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality acetyl-2-13C chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about acetyl-2-13C chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Propiedades químicas
El cloruro de acetilo-2-13C, también conocido como 13CH3COCl, es un compuesto con un peso molecular de 79.49 . Tiene una fórmula lineal y se caracteriza por un índice de refracción de n20/D 1.389 (lit.), un punto de ebullición de 52 °C (lit.) y un punto de fusión de -112 °C (lit.) . Tiene una densidad de 1.118 g/mL a 25 °C .
Producción y disponibilidad
Este compuesto está disponible de varios proveedores, incluyendo MilliporeSigma y Cambridge Isotope Laboratories . Por lo general, se almacena a temperaturas entre 2-8°C .
Aplicaciones en espectroscopia de RMN
Una de las aplicaciones principales del this compound está en la espectroscopia de resonancia magnética nuclear (RMN) . Se utiliza en métodos de RMN bidimensional de detección de 13C para la caracterización de derivados de celulosa . La combinación de espectros 13C–13C COSY (o 13C–13C INADEQUATE) y 13C–13C TOCSY de los derivados de celulosa facilitó la asignación directa y precisa de todos los carbonos del anillo de cada unidad de anhidroglucosa que comprende la cadena de celulosa durante el corto tiempo experimental .
Análisis estructural de proteínas y ácidos nucleicos
El uso de muestras enriquecidas con 13C en espectroscopia de RMN multidimensional tiene muchas aplicaciones en el análisis estructural de proteínas y ácidos nucleicos
Safety and Hazards
Mecanismo De Acción
Acetyl-2-13C chloride, also known as Acetyl -2-13C chloride, is a chemical compound with the linear formula 13CH3COCl . It is a stable isotope-labeled compound, often used in scientific research
Target of Action
Acetyl chloride, the unlabeled counterpart, is known to be a reagent in organic synthesis, often used for acetylation, the process of introducing an acetyl group into a molecule .
Mode of Action
As an acetylating agent, it is reasonable to assume that it may interact with its targets by transferring its acetyl group . The presence of the 13C label allows for tracking of the compound and its metabolites in biochemical reactions .
Biochemical Pathways
Acetyl chloride is involved in various biochemical reactions, particularly those involving acetylation . The 13C label in Acetyl-2-13C chloride can be used to trace its involvement in these reactions .
Pharmacokinetics
It is known that the compound has a molecular weight of 7949 , which may influence its absorption and distribution. Its stability and reactivity suggest that it may be rapidly metabolized and excreted .
Result of Action
As an acetylating agent, it may modify proteins and other molecules, potentially altering their function .
Action Environment
The action of Acetyl-2-13C chloride can be influenced by various environmental factors. For instance, its reactivity may be affected by temperature, pH, and the presence of other chemical species . It is stored at temperatures between 2-8°C, indicating that it may degrade at higher temperatures .
Propiedades
IUPAC Name |
acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3ClO/c1-2(3)4/h1H3/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WETWJCDKMRHUPV-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
79.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14770-40-2 | |
| Record name | Acetyl -2-13C chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5-(4-nitrophenyl)furan-2-yl]-N-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]methanimine](/img/structure/B48284.png)













